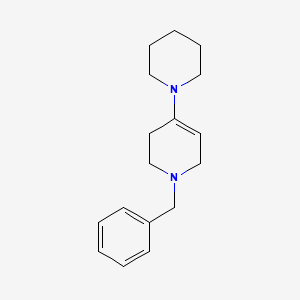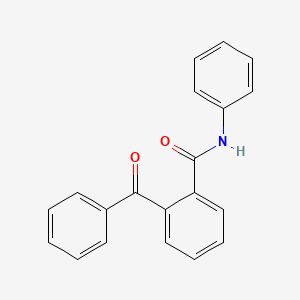
2-Benzoylbenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoylbenzanilide is an organic compound belonging to the class of benzanilides. It is characterized by the presence of a benzoyl group attached to a benzanilide structure. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Benzoylbenzanilide can be synthesized through several methods. One common approach involves the condensation of benzoic acid with aniline in the presence of a catalyst. The reaction typically requires heating and can be carried out in an oil bath at temperatures ranging from 180°C to 225°C . Another method involves the regioselective C–H hydroxylation of benzanilides using Ru(II) or Pd(II) catalysts, which provides excellent regioselectivity and high yields .
Industrial Production Methods: Industrial production of this compound often employs the condensation method due to its simplicity and cost-effectiveness. The process involves the reaction of benzoic acid with aniline under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzoylbenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroxylated benzanilides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzanilides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Benzoylbenzanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzoylbenzanilide involves its interaction with specific molecular targets. For instance, as a DNA-PK inhibitor, it interferes with the DNA repair process, leading to cell death in cancer cells. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity . In the case of rotamase inhibition, it binds to the enzyme’s active site, preventing the isomerization of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Benzanilide: A simpler analog without the benzoyl group.
N-Benzoylaniline: Similar structure but with different substituents.
Hydroxylated Benzanilides: Compounds with hydroxyl groups on the benzene ring.
Uniqueness: 2-Benzoylbenzanilide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as both a DNA-PK inhibitor and a rotamase inhibitor sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
51334-77-1 |
|---|---|
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
2-benzoyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(23)21-16-11-5-2-6-12-16/h1-14H,(H,21,23) |
InChI-Schlüssel |
XQBCETJBBGILQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


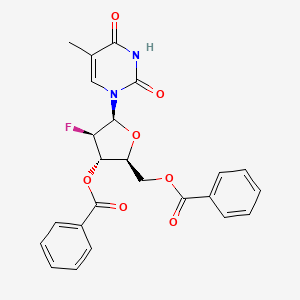
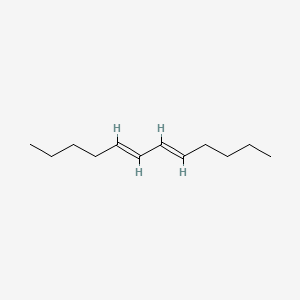
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
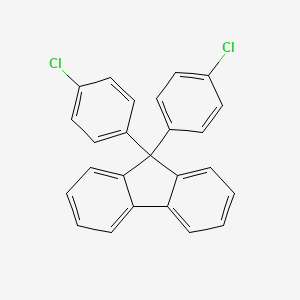
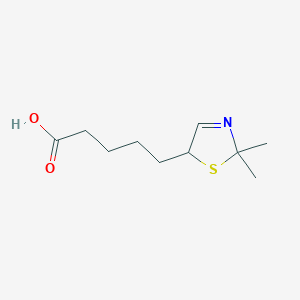

![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)

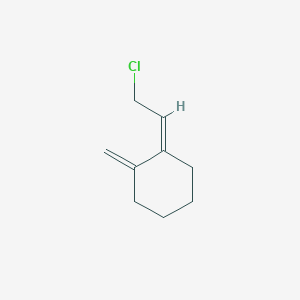
![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)
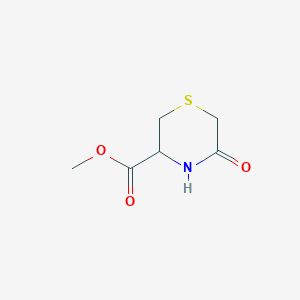
![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)
